4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine
CAS No.: 1250773-65-9
Cat. No.: VC3054339
Molecular Formula: C11H15ClN4
Molecular Weight: 238.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1250773-65-9 |
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Molecular Formula | C11H15ClN4 |
Molecular Weight | 238.72 g/mol |
IUPAC Name | 4-chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine |
Standard InChI | InChI=1S/C11H15ClN4/c12-10-7-11(14-8-13-10)16-5-3-15(4-6-16)9-1-2-9/h7-9H,1-6H2 |
Standard InChI Key | LRDULVMQEZAYFQ-UHFFFAOYSA-N |
SMILES | C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl |
Canonical SMILES | C1CC1N2CCN(CC2)C3=CC(=NC=N3)Cl |
Introduction
Property | Value |
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Molecular Formula | C11H15ClN4 |
Exact Mass | ~238.10 g/mol |
Structure | Pyrimidine ring with a chlorine at position 4 and a 4-cyclopropylpiperazin-1-yl substituent at position 6 |
Structural Characteristics
Molecular Structure
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine possesses a distinctive molecular architecture comprising:
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A pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, providing a planar, electron-deficient aromatic system
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A chlorine substituent: Located at position 4 of the pyrimidine ring, contributing to the electrophilic character of this position
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A piperazine ring: Connected to the pyrimidine at position 6 via one of its nitrogen atoms, introducing a three-dimensional, basic component to the structure
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A cyclopropyl group: Attached to the second nitrogen (position 4) of the piperazine ring, adding steric bulk, lipophilicity, and conformational constraints
The combination of these structural elements creates a molecule with specific electronic and spatial properties that would influence its chemical reactivity, physical properties, and potential biological interactions.
Structural Comparison with Similar Compounds
Several related compounds provide context for understanding 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:
Key Functional Groups
The compound contains several key functional groups that contribute to its chemical properties and potential biological activity:
Functional Group | Properties | Potential Interactions |
---|---|---|
Pyrimidine ring | Electron-deficient aromatic heterocycle | Hydrogen bond acceptor; π-stacking interactions; metal coordination |
Chlorine substituent | Electronegative halogen | Halogen bonding; leaving group in nucleophilic substitution; hydrophobic interactions |
Piperazine ring | Saturated heterocycle with two nitrogen atoms | Basic centers for protonation; hydrogen bond acceptors; metal coordination |
Cyclopropyl group | Strained alicyclic ring | Hydrophobic interactions; conformational constraint; metabolic stability |
The positioning of these functional groups creates a molecule with specific electronic, steric, and conformational properties that would influence its chemical reactivity and interactions with biological macromolecules.
Synthesis and Preparation
Key Reaction Mechanisms
Several reaction mechanisms are likely involved in the synthesis of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:
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Nucleophilic Aromatic Substitution (SNAr):
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Mechanism: The electron-deficient pyrimidine ring facilitates nucleophilic attack at positions 4 and 6
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Regioselectivity: The relative reactivity of these positions (typically 6 > 4) allows for selective substitution
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Conditions: Mild bases (K2CO3, Et3N) in polar aprotic solvents (DMF, THF)
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Preparation of 4-Cyclopropylpiperazine:
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Alkylation of piperazine with cyclopropyl bromide or similar electrophiles
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Protection/deprotection strategies may be required for selective monoalkylation
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Alternative approach via reductive amination of cyclopropanone with piperazine
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Chlorination of Hydroxypyrimidines:
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Conversion of hydroxyl groups to chlorides using phosphorus oxychloride (POCl3)
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Typically requires elevated temperatures (80-110°C)
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May involve intermediates with P-O-C linkages
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Purification Methods
Purification of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would likely involve common techniques for similar heterocyclic compounds:
Purification Method | Conditions | Comments |
---|---|---|
Recrystallization | Ethanol/water or ethyl acetate/hexane | Effective for crystalline compounds; solvent selection critical |
Column Chromatography | Silica gel; ethyl acetate/hexane or DCM/methanol | Standard for intermediate-scale purification; gradient elution often beneficial |
Preparative HPLC | C18 column; acetonitrile/water mobile phase | For higher purity requirements; more resource-intensive |
Acid-Base Extraction | Aqueous acid/base partitioning with organic solvent | Exploits the basic nature of piperazine; effective for separating from neutral impurities |
The selection of purification method would depend on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.
Chemical Reactivity
Functional Group Reactivity
4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would exhibit reactivity patterns characteristic of its constituent functional groups:
Functional Group | Reactivity Pattern | Potential Reactions |
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Chloropyrimidine (position 4) | Susceptible to nucleophilic substitution | Reaction with amines, thiols, alcohols, and other nucleophiles |
Piperazine nitrogen | Basic center; nucleophilic | Protonation; alkylation; acylation; metal coordination |
Pyrimidine core | Electron-deficient aromatic | Nucleophilic attack; coordination with metals; limited electrophilic aromatic substitution |
Cyclopropyl group | Ring strain; susceptible to ring-opening | Potential ring-opening under acidic conditions or with radical initiators |
The chlorine at position 4 would be particularly reactive toward nucleophilic aromatic substitution, providing a synthetic handle for further derivatization. This reactivity pattern is observed in analogous compounds such as 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine .
Stability Considerations
The stability of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would be influenced by several factors:
Stability Aspect | Characteristics | Implications |
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Thermal Stability | Likely stable at room temperature | Proper storage temperature important for long-term stability |
Photostability | Potentially sensitive to UV light | Protection from light during storage recommended |
Hydrolytic Stability | Susceptible to hydrolysis under strong acidic/basic conditions | pH control important in formulations and reactions |
Oxidative Stability | Possible oxidation at piperazine nitrogens | Antioxidants may be beneficial for long-term storage |
Cyclopropyl Stability | Potential ring-opening under harsh conditions | Avoid strong acids or radical-generating conditions |
Based on these considerations, recommended storage conditions would include a cool, dry environment, protection from light, and possibly under an inert atmosphere for long-term stability.
Structure-Property Relationships
Several structure-property relationships can be inferred for 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine:
The cyclopropyl group would contribute to increased lipophilicity compared to methyl-substituted analogs, potentially affecting membrane permeability and distribution in biological systems. The piperazine nitrogens would contribute to the basic character of the molecule, with pKa values likely in the range of 7-9, with the cyclopropyl substituent potentially reducing the basicity of the adjacent nitrogen due to steric effects.
The compound could also serve as a valuable synthetic intermediate for more complex drug candidates, leveraging the reactive chlorine at position 4 for further derivatization.
The unique combination of structural features in 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine creates a specific pharmacophore that could interact with various biological targets in distinct ways compared to simpler analogs.
Field | Potential Application | Basis |
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Chemical Biology | Tool compound for probing biological pathways | Reactive site for attachment of reporter groups |
Material Science | Building block for specialty materials | Nitrogen-rich heterocycle useful for coordination chemistry |
Agrochemicals | Crop protection applications | Related structures have precedent in agricultural chemicals |
Catalysis | Ligand for transition metal catalysis | Coordinating ability of pyrimidine and piperazine nitrogens |
Analytical Chemistry | Reference standard or internal standard | Well-defined structure with characteristic spectroscopic properties |
The versatility of the structure, particularly the presence of the reactive chlorine substituent, makes it a potentially valuable building block for diverse chemical applications beyond medicinal chemistry.
Structure-Activity Relationships
Structure Comparison with Known Bioactive Compounds
Several structural features of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine can be compared with known bioactive compounds:
Structural Feature | Examples in Known Drugs | Potential Contribution to Activity |
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Pyrimidine Core | Trimethoprim (antibacterial), Pyrimethamine (antimalarial) | Provides rigid scaffold with specific hydrogen-bonding pattern |
Piperazine Ring | Imatinib (anticancer), Cetirizine (antihistamine) | Contributes basic centers and conformational flexibility |
Cyclopropyl Group | Ciprofloxacin (antibiotic), Tranylcypromine (antidepressant) | Adds lipophilicity and metabolic stability |
Chloropyrimidine | Abivertinib (anticancer), Pyrazophos (fungicide) | Creates electrophilic center for covalent or non-covalent interactions |
The combination of these structural elements in 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine creates a molecular profile that shares features with diverse drug classes while maintaining its unique character.
Predicted Biological Targets
Based on structural considerations, 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine might interact with several biological targets:
The diverse potential targets reflect the versatility of the compound's structure and suggest broad screening would be valuable to identify specific biological activities.
Structure Optimization Opportunities
Several opportunities exist for optimizing the structure of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine for specific applications:
Modification Site | Potential Variations | Expected Impact |
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Chlorine Position (4) | Replacement with -NH2, -OR, -SR groups | Altered reactivity, hydrogen bonding patterns |
Cyclopropyl Group | Substitution with other cycloalkyl or alkyl groups | Modified lipophilicity and binding properties |
Pyrimidine Ring | Introduction of substituents at positions 2 and 5 | Additional interaction points; electronic modulation |
Piperazine Ring | Substitution on carbon atoms; replacement with related heterocycles | Altered basicity, conformation, and metabolic stability |
Hybrid Structures | Combination with other pharmacophores | Development of multi-target or dual-action compounds |
Such modifications could be guided by computational modeling, structure-based design, and systematic biological screening to identify optimal derivatives for specific targets and applications.
Analytical Techniques for Characterization
Spectroscopic Methods
Characterization of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine would involve several spectroscopic techniques:
Technique | Expected Features | Analytical Value |
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¹H NMR | Pyrimidine aromatic protons (7-9 ppm) Piperazine methylene protons (2.5-3.5 ppm) Cyclopropyl protons (0.2-1.0 ppm) | Structural confirmation; purity assessment |
¹³C NMR | Pyrimidine carbon atoms (150-170 ppm) Piperazine carbons (40-55 ppm) Cyclopropyl carbons (5-10 ppm) | Carbon framework verification |
Mass Spectrometry | Molecular ion peak at m/z ≈ 238 (M+) Fragmentation patterns including loss of chlorine | Molecular weight confirmation; structure elucidation |
Infrared Spectroscopy | C=N stretching (1500-1600 cm⁻¹) C-Cl stretching (700-800 cm⁻¹) Cyclopropyl C-H bending (1400-1450 cm⁻¹) | Functional group identification |
UV-Visible Spectroscopy | Absorption maxima typical of substituted pyrimidines (260-280 nm) | Purity assessment; concentration determination |
2D NMR techniques such as COSY, HSQC, and HMBC would provide valuable additional information for complete structural assignment and confirmation.
Chromatographic Analysis
Chromatographic techniques would be valuable for both analytical and preparative purposes:
Technique | Conditions | Applications |
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HPLC | C18 column; acetonitrile/water with buffer UV detection at ~260-280 nm | Purity analysis; preparative isolation |
GC | Medium to high temperature program Nonpolar stationary phase | Volatile impurity analysis; thermal stability assessment |
TLC | Silica gel plates DCM/methanol or ethyl acetate/hexane systems UV visualization | Reaction monitoring; rapid purity checks |
SFC | CO₂ with methanol modifier Chiral or achiral columns | Alternative for scaled separation; green chemistry approach |
These chromatographic methods would complement each other, providing multiple avenues for quality control and purification of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine.
Other Analytical Approaches
Additional analytical techniques would provide comprehensive characterization:
Technique | Information Provided | Value in Characterization |
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X-ray Crystallography | Three-dimensional structure Crystal packing Bond lengths and angles | Definitive structural determination |
Elemental Analysis | C, H, N, Cl percentages | Purity confirmation; empirical formula verification |
Thermal Analysis | Melting point Phase transitions Thermal stability | Physical property characterization; formulation guidance |
Computational Methods | Electronic structure Potential energy surfaces Predicted binding modes | Structure-activity relationship insights |
pKa Determination | Acid-base properties Protonation states at physiological pH | Pharmacokinetic property prediction |
These analytical approaches would collectively provide a comprehensive characterization of the physical, chemical, and structural properties of 4-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyrimidine, essential for any future development work.
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